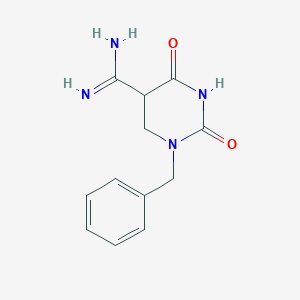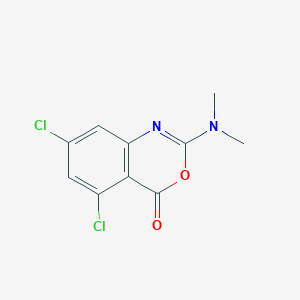
4-(2,6-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one
Vue d'ensemble
Description
4-(2,6-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one, commonly known as 4-DAMP, is a synthetic compound that has been widely studied due to its potential applications in scientific research. 4-DAMP is a member of the class of compounds known as phenoxyalkylamines, which are derivatives of the phenoxyacetic acid. 4-DAMP is a potent agonist of the muscarinic acetylcholine receptors (mAChRs), which are involved in a variety of physiological and biochemical processes. The agonistic activity of 4-DAMP has been extensively studied in both in vitro and in vivo models, and its effects on the mAChRs have been found to be both potent and selective.
Applications De Recherche Scientifique
Catalysis and Bromination
In a study on the use of selenoxides as catalysts for the activation of hydrogen peroxide, it was found that certain catalysts, including those with a chelating dimethylamino group, were highly effective in the bromination of organic substrates. This indicates potential applications of similar compounds in organic synthesis and catalysis processes (Goodman & Detty, 2004).
Synthesis of Pyridinylaminohexadienones
Research on the synthesis and azannulation of pyridinylaminohexadienones explored the conversion of related compounds to hexadienones, which have significant chemical and biological interest. This highlights the role of such compounds in the synthesis of biologically relevant classes of molecules (Cocco, Conglu, & Onnis, 2001).
Nickel Complexes for Olefin Oligomerization
A study on heterogeneous complexes of nickel with β-diimine ligands, including compounds with similar structural features, found applications in olefin oligomerization. These complexes were shown to be active and selective, indicating their potential in industrial catalytic processes (Rossetto et al., 2015).
Antimicrobial Evaluation
In the field of pharmacology, compounds structurally similar to the one were synthesized and evaluated for their antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Pagadala et al., 2012).
Organometallic Synthesis
Research on the synthesis of pentacoordinate triorganotin(IV) compounds revealed potential applications in organometallic chemistry. These compounds, which share functional groups with the compound , are relevant for the study of molecular structures and interactions (Suzuki et al., 1990).
GPR14/Urotensin-II Receptor Agonist
A study identified a nonpeptidic agonist of the urotensin-II receptor, showcasing the potential of similar compounds in pharmacological research and drug development (Croston et al., 2002).
Cerebral Metabolic Enhancer
Research involving 1-[3-(dimethylamino)propoxy]-1,5-diphenylpentane indicates the potential use of structurally related compounds in developing cerebral metabolic enhancers for comparative metabolic studies (Nishioka, Komori, & Kanamaru, 1991).
Propriétés
IUPAC Name |
(E)-4-(2,6-dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-9(12(17)7-8-16(2)3)18-13-10(14)5-4-6-11(13)15/h4-9H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZPESLRRNYVFQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)
![1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3037262.png)
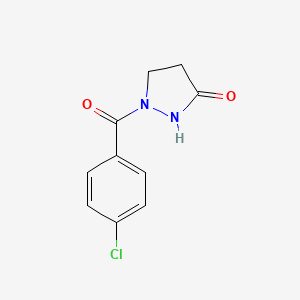
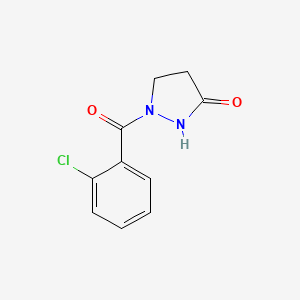
![7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3037266.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide](/img/structure/B3037267.png)
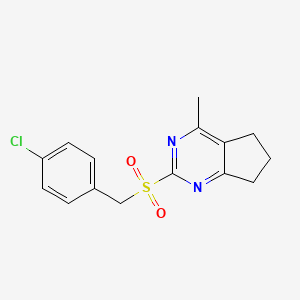
![1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B3037270.png)

![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037274.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3037276.png)
